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molecular formula C10H8N2O2S B8517711 2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid

2-Amino-5-(pyridin-4-yl)thiophene-3-carboxylic acid

Cat. No. B8517711
M. Wt: 220.25 g/mol
InChI Key: ZTCBEQREBSKZPR-UHFFFAOYSA-N
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Patent
US08691828B2

Procedure details

To a solution of ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate (400 mg, 1.53 mmol) in EtOH (50 mL) was added a solution of lithium hydroxide monohydrate (256 mg, 6.1 mmol) in water (5 mL). The reaction mixture was heated to 80° C. for 2 hour. After removal of the solvent, the residue was dissolved in water and the organic materials were extracted with AcOEt (50 mL). The organic layer was discarded, and the aqueous layer was neutralized with 2N HCl aqueous solution to pH=5 or 6, upon with a precipitate formed. The solid was collected by filtration and dried to give the title compound (277 mg, 77%) as an orange solid:
Quantity
400 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
256 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)=[CH:5][C:6]=1[C:7]([O:9]CC)=[O:8].O.[OH-].[Li+]>CCO.O>[NH2:1][C:2]1[S:3][C:4]([C:12]2[CH:13]=[CH:14][N:15]=[CH:16][CH:17]=2)=[CH:5][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
NC=1SC(=CC1C(=O)OCC)C1=CC=NC=C1
Name
lithium hydroxide monohydrate
Quantity
256 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the organic materials were extracted with AcOEt (50 mL)
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=CC1C(=O)O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 277 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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